2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one
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Overview
Description
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core substituted with an ethylpiperazine group, a methyl group, and a methylbenzyl group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common route starts with the preparation of the pyrimidinone core, followed by the introduction of the ethylpiperazine, methyl, and methylbenzyl groups through various substitution reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidinone core or the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles, and electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or aryl groups.
Scientific Research Applications
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(4-methylpiperazin-1-yl)aniline: A related compound with a similar piperazine ring but different substituents on the aromatic ring.
6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole: Another compound with a different core structure but similar functional groups.
Uniqueness
2-(4-ethylpiperazin-1-yl)-6-methyl-5-(3-methylbenzyl)pyrimidin-4(3H)-one is unique due to its specific combination of substituents on the pyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGKARSCRCOCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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